molecular formula C8H8ClN3 B1292467 3-chloro-6-methyl-2H-indazol-4-amine CAS No. 885520-97-8

3-chloro-6-methyl-2H-indazol-4-amine

Cat. No.: B1292467
CAS No.: 885520-97-8
M. Wt: 181.62 g/mol
InChI Key: JCTVVOKJIRKAPT-UHFFFAOYSA-N
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Description

3-Chloro-6-methyl-2H-indazol-4-amine (CAS 885520-97-8) is a heterocyclic aromatic compound featuring an indazole core substituted with chlorine at position 3, a methyl group at position 6, and an amine at position 4 . Its molecular formula is C₈H₈ClN₃, with a molecular weight of 181.62 g/mol. The compound is of interest in medicinal chemistry due to the indazole scaffold's prevalence in bioactive molecules, particularly kinase inhibitors and anticancer agents. Safety data indicate it requires standard handling protocols for halogenated amines, including precautions against inhalation and skin contact .

Properties

IUPAC Name

3-chloro-6-methyl-2H-indazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-4-2-5(10)7-6(3-4)11-12-8(7)9/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCTVVOKJIRKAPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NNC(=C2C(=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646356
Record name 3-Chloro-6-methyl-2H-indazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885520-97-8
Record name 3-Chloro-6-methyl-2H-indazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-methyl-2H-indazol-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-6-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the indazole core. The chlorination of the indazole at the 3-position can be achieved using reagents such as phosphorus oxychloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-chloro-6-methyl-2H-indazol-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 3-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group at the 6-position can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalysts such as palladium on carbon or platinum oxide in the presence of hydrogen gas.

Major Products

    Substitution: Formation of various substituted indazoles.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-chloro-6-methyl-2H-indazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Key Observations :

  • Alkyl Chain Impact : Ethyl substitution at N1 (1015846-49-7) introduces steric bulk, which may alter binding affinity in enzyme active sites compared to the methyl group in the target compound .

Heterocyclic Core Modifications

Variations in the aromatic core structure lead to distinct electronic and steric profiles:

Compound Name CAS Number Core Structure Molecular Weight (g/mol) Notable Features
This compound 885520-97-8 Indazole 181.62 NH₂ at C4, Cl at C3
6-Chloro-N-(3-methylphenyl)-4-phenylquinazolin-2-amine 333769-38-3 Quinazoline 333.80 Phenyl (C4), Cl (C6), NH linkage
2-(3-Chloro-4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-amine 356085-76-2 Benzotriazole 288.73 Methoxyphenyl (C2), Cl (C3)

Key Observations :

  • Quinazoline vs.
  • Benzotriazole Core : The triazole ring in 356085-76-2 introduces additional nitrogen atoms, increasing hydrogen-bonding capacity compared to indazole .

Functional Group Replacements

Functional groups such as trifluoromethyl or methoxy substituents modulate electronic properties:

Compound Name CAS Number Functional Group Molecular Weight (g/mol) Impact on Properties
This compound 885520-97-8 CH₃ 181.62 Moderate lipophilicity
7-(Trifluoromethyl)-1H-indazol-3-amine 60330-35-0 CF₃ 201.57 Enhanced electronegativity
2,3-Dimethyl-2H-indazol-6-amine 635702-60-2 CH₃ (C2, C3) 177.23 Increased steric hindrance

Key Observations :

  • Trifluoromethyl (CF₃) : The CF₃ group in 60330-35-0 is a strong electron-withdrawing group, which may improve metabolic stability compared to methyl .
  • Dimethyl Substitution : 2,3-Dimethyl-2H-indazol-6-amine (635702-60-2) exhibits reduced conformational flexibility due to steric effects, possibly limiting binding to certain targets .

Biological Activity

3-Chloro-6-methyl-2H-indazol-4-amine is a compound of significant interest due to its diverse biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by recent research findings.

Chemical Structure and Synthesis

This compound features a unique structure characterized by a chlorine atom at the 3-position and a methyl group at the 6-position of the indazole ring. These substituents influence its chemical reactivity and biological activity significantly.

Synthesis Methods:
The synthesis typically involves cyclization of precursors such as 2-chloro-6-methylbenzaldehyde with hydrazine hydrate, leading to the formation of the indazole core. Chlorination at the 3-position can be achieved using phosphorus oxychloride under controlled conditions .

Biological Mechanisms

The biological activity of this compound primarily stems from its interaction with various molecular targets, particularly enzymes involved in cell signaling pathways.

Mechanism of Action:

  • Kinase Inhibition: The compound has been shown to inhibit specific kinases by binding to their active sites, effectively blocking signal transduction pathways that regulate cell proliferation and survival.
  • Antitumor Activity: Studies indicate that derivatives of this compound exhibit potent antitumor effects, particularly against various cancer cell lines. For instance, it has demonstrated significant inhibitory activity against HCT116 colon cancer cells with IC50 values in the nanomolar range .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Activity Description IC50 Values
AntitumorInhibits growth of cancer cells (e.g., HCT116)~10 nM
Kinase InhibitionBlocks activity of specific kinases involved in signalingVaries by target
AntimicrobialExhibits activity against various pathogensNot specified
Anti-inflammatoryReduces inflammation in cellular modelsNot specified

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound as a promising candidate for drug development:

  • Antitumor Efficacy: A study demonstrated that this compound effectively inhibited tumor growth in mouse models, showcasing its potential as a clinical candidate for cancer therapy .
  • Cellular Mechanisms: Research indicates that the compound may induce apoptosis in cancer cells through activation of caspase pathways, further supporting its role in cancer treatment .
  • Comparative Studies: When compared to similar indazole derivatives, this compound exhibited enhanced binding affinity to kinase targets, suggesting that its unique substituents play a crucial role in its biological efficacy.

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